molecular formula C10H18O B6597089 (4-Methylbicyclo[2.2.2]octan-1-yl)methanol CAS No. 28305-83-1

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B6597089
CAS No.: 28305-83-1
M. Wt: 154.25 g/mol
InChI Key: UDNIMRNTWHDLKM-UHFFFAOYSA-N
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Description

(4-Methylbicyclo[222]octan-1-yl)methanol is an organic compound with the molecular formula C10H18O It is a bicyclic alcohol, characterized by a bicyclo[222]octane framework with a methyl group at the 4-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-Methylbicyclo[2.2.2]octan-1-one), using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous conditions and under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

    Oxidation: (4-Methylbicyclo[2.2.2]octan-1-yl)methanal or (4-Methylbicyclo[2.2.2]octan-1-yl)methanoic acid.

    Reduction: (4-Methylbicyclo[2.2.2]octane).

    Substitution: (4-Methylbicyclo[2.2.2]octan-1-yl)methyl chloride or bromide.

Scientific Research Applications

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In biochemical studies, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In organic synthesis, it serves as a reactive intermediate, participating in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylbicyclo[2.2.2]octan-1-yl)methanal: The aldehyde derivative of the compound.

    (4-Methylbicyclo[2.2.2]octan-1-yl)methanoic acid: The carboxylic acid derivative.

    (4-Methylbicyclo[2.2.2]octane): The fully reduced form of the compound.

Uniqueness

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol is unique due to its bicyclic structure and the presence of both a methyl and hydroxymethyl group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(4-methyl-1-bicyclo[2.2.2]octanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNIMRNTWHDLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20530172
Record name (4-Methylbicyclo[2.2.2]octan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28305-83-1
Record name (4-Methylbicyclo[2.2.2]octan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.0952 Mole of lithium aluminum hydride is dissolved in 200 ml. of anhydrous diethyl ether, under nitrogen, and cooled to 0° C. 0.0952 Mole of 4-methylbicyclo[2.2.2]oct-1-yl carboxylic acid in 100 ml. of tetrahydrofuran is added dropwise, then the mixture stirred for 30 minutes. Excess lithium aluminum hydride is decomposed by the cautious addition of ethyl acetate, followed by the careful addition of 10 ml. of water. The mixture is then filtered and the filtrate washed with ethyl ether, then dried over anhydrous magnesium sulfate and filtered. The solvent is then evaporated from the filtrate, under vacuum, affording 1-(hydroxymethyl)-4-methylbicyclo[2.2.2]octane.
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